molecular formula C11H16N2O2 B1356592 N-(6-Methoxypyridin-2-yl)pivalamide CAS No. 851102-40-4

N-(6-Methoxypyridin-2-yl)pivalamide

Cat. No.: B1356592
CAS No.: 851102-40-4
M. Wt: 208.26 g/mol
InChI Key: TZEDXSWGTZESPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine is a six-membered aromatic heterocycle structurally related to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. globalresearchonline.net This substitution has profound effects on the molecule's electronic properties, making it a polar and weakly basic compound. fiveable.menumberanalytics.com The nitrogen atom's lone pair of electrons is available to interact with other molecules, a key feature influencing its reactivity. globalresearchonline.net

Pyridine and its derivatives are fundamental building blocks in a wide array of applications. numberanalytics.com They are found in numerous biologically active compounds, including pharmaceuticals and natural products. numberanalytics.comwisdomlib.org Many drugs, such as those with anti-inflammatory, anticonvulsant, and antitumor properties, incorporate a pyridine ring. wisdomlib.org Furthermore, pyridine derivatives are integral to the agrochemical industry as insecticides and herbicides and are used in the synthesis of functional materials like conducting polymers. numberanalytics.com The coenzyme NAD⁺, essential for cellular energy production, is a notable example of a vital biomolecule containing a pyridine moiety. fiveable.me

The Pivalamide (B147659) Moiety as a Versatile Functional Group and Directing Scaffold

The pivalamide group, also known as the 2,2-dimethylpropanamide group, is a valuable component in organic synthesis. It is characterized by a bulky tert-butyl group attached to the carbonyl carbon of an amide. This steric bulk can influence the conformation of molecules and provide a degree of chemical stability.

More significantly, amide groups, including pivalamide, can function as directing groups in transition metal-catalyzed reactions. nih.gov A directing group is a functional group that binds to a metal catalyst and positions it at a specific nearby C-H bond, enabling selective functionalization of that bond. nih.gov This strategy, known as directed C-H activation, is a powerful tool for modifying complex molecules in a predictable manner. nih.govnih.gov The pivalamide group, in particular, has been shown to be a competent directing group in palladium-catalyzed C-H functionalization reactions. nih.gov Additives such as pivalic acid can further assist in these transformations by facilitating key steps in the catalytic cycle. rsc.org

Contextualization of N-(6-Methoxypyridin-2-yl)pivalamide within Advanced Chemical Research

This compound combines the features of both the pyridine ring and the pivalamide functional group. This specific arrangement of a methoxy-substituted pyridine ring linked to a pivalamide makes it a valuable substrate and building block in advanced organic synthesis. The methoxy (B1213986) group can influence the electronic properties of the pyridine ring, while the pivalamide can act as a directing group.

This compound and its structural isomers and derivatives are utilized in research focused on creating more complex molecules. For instance, related methoxypyridine amine derivatives are used as starting materials in the synthesis of potential PI3K/mTOR dual inhibitors for cancer treatment. nih.gov The synthesis often involves coupling reactions, such as the Suzuki coupling, to build larger molecular frameworks. nih.gov The ability to selectively functionalize the pyridine ring, guided by the pivalamide group, allows chemists to introduce new atoms or molecular fragments at specific positions, a key step in the development of novel compounds with desired properties.

Below are tables detailing some of the physical and chemical properties of this compound and a closely related isomer.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
N-(6-Methoxypyridin-3-yl)pivalamide227180-19-0C11H16N2O2208.26Tan to white solid79-80
N-(2-Methoxypyridin-4-yl)pivalamide898561-71-2C11H16N2O2208.26--
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide131653-62-8C11H15IN2O2334.15Solid-
N-(6-Methylpyridin-2-yl)pivalamide86847-79-2C11H16N2O192.26--
Data sourced from Hoffman Fine Chemicals, BLDpharm, Sigma-Aldrich, and PubChem. hoffmanchemicals.combldpharm.comsigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEDXSWGTZESPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590344
Record name N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851102-40-4
Record name N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of N 6 Methoxypyridin 2 Yl Pivalamide

Directing Group Capabilities of the Pivalamide (B147659) and Methoxy (B1213986) Moieties

The pivalamide and methoxy groups are instrumental in guiding transition metals to specific C-H bonds, a process that enhances reaction efficiency and selectivity. snnu.edu.cn This directing capability is primarily achieved through chelation, where the metal center coordinates with both the pivalamide nitrogen and the pyridinyl nitrogen, forming a stable metallacycle intermediate. snnu.edu.cnnih.gov

Chelation-Assisted Metal-Catalyzed C-H Activation

The formation of a five- or six-membered metallacycle is a thermodynamically and kinetically favored process in chelation-assisted C-H activation. snnu.edu.cn In the case of N-(6-methoxypyridin-2-yl)pivalamide, the picolinamide (B142947) (COPy) moiety has been extensively utilized as a directing group in a variety of C(sp²)– and C(sp³)–H functionalization reactions. nih.gov The aminocarbonyl group at the C2 position of the pyridine (B92270) ring can enhance the interaction between the pyridinic nitrogen and the metal through bidentate coordination. nih.gov This chelation brings the metal catalyst in close proximity to the target C-H bond, facilitating its activation. snnu.edu.cn

This strategy has been successfully applied in various palladium-catalyzed C-H functionalization reactions. nih.gov The general mechanism involves the coordination of the directing group to the palladium catalyst, followed by C-H bond cleavage to form a cyclopalladated intermediate. nih.govrsc.org This intermediate then undergoes further reaction, such as oxidation and reductive elimination, to yield the functionalized product. nih.gov

Influence of Conformational Preferences on Directing Group Efficiency

The efficiency of a directing group is not solely dependent on its coordinating ability but is also significantly influenced by the conformational preferences of the molecule. nih.gov The rotational orientation of the directing group can determine which C-H bond is positioned for activation. nih.govresearchgate.net For instance, in certain systems, steric hindrance can restrict the rotation of an amide N-C bond, leading to a preferred conformation that favors the activation of a specific C-H bond (e.g., an ortho-C-H bond) over others. nih.gov

Systematic modifications to the structure of a directing template have demonstrated that conformational changes can switch the reaction's selectivity between different positions, such as from a proximate ortho-position to a remote meta-position. nih.gov This highlights the critical role of conformational control in achieving site-selective C-H functionalization.

Exploration of Reaction Pathways via Transition Metal Catalysis

The versatility of this compound as a substrate is further demonstrated by its reactivity with various transition metal catalysts, each promoting distinct reaction pathways.

Palladium-Catalyzed Oxidative Addition and Reductive Elimination Pathways

Palladium catalysis is a cornerstone of C-H functionalization, and reactions involving this compound often proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. nih.govnih.gov A common mechanistic sequence involves:

C-H Activation: The directing group guides the Pd(II) catalyst to a specific C-H bond, leading to the formation of a cyclopalladated intermediate. nih.gov

Oxidation: The resulting palladacycle is oxidized to a Pd(IV) species. nih.gov

Reductive Elimination: The final bond-forming step occurs through reductive elimination from the Pd(IV) center, releasing the functionalized product and regenerating a Pd(II) species. nih.gov

Alternatively, a Pd(II)/Pd(0) cycle can occur. In this pathway, after the initial C-H activation, the resulting π-allylpalladium species is attacked by a nucleophile. The subsequent reductive elimination yields the product and a Pd(0) species, which is then reoxidized to Pd(II) to complete the cycle. mdpi.com The choice between these pathways can be influenced by the nature of the oxidant and other reaction conditions. nih.govnih.gov

Table 1: Key Steps in Palladium-Catalyzed C-H Functionalization

Step Description
C-H Activation Formation of a cyclopalladated intermediate directed by the pivalamide group.
Oxidation The palladacycle is oxidized from Pd(II) to a Pd(IV) species.
Reductive Elimination C-O or C-C bond formation from the Pd(IV) intermediate to release the product.

| Alternative Pathway | A Pd(II)/Pd(0) cycle can also occur, particularly in allylic C-H alkylation. mdpi.com |

Ruthenium-Catalyzed Cyclometalation and C-H Insertion Mechanisms

Ruthenium catalysts offer alternative mechanistic pathways for C-H functionalization. For instance, ruthenium(II) carboxylates have been shown to catalyze the C-H activation of phenylpyridines. rsc.org The reaction proceeds through a concerted mechanism where the carboxylate ligand assists in the C-H bond cleavage. rsc.org

In some cases, ruthenium-catalyzed reactions can lead to the formation of cyclometalated ruthenium complexes. nih.gov For example, the reaction of a ruthenium precursor with 2,2′:6′,2″-terpyridine (tpy) can result in a "rollover" cyclometalation. nih.gov Deuterium (B1214612) labeling studies in rhodium-catalyzed reactions, which can have mechanistic parallels, have shown that C-H functionalization can be a reversible process, with the potential for deuterium scrambling at the activated positions. nih.gov

Nickel-Catalyzed C(sp³)-H Functionalization Mechanisms

Nickel catalysis has emerged as a powerful tool for C(sp³)-H functionalization, often utilizing picolinamide-based directing groups. acs.org An efficient nickel(0)-catalyzed addition of benzyl (B1604629) nitriles to terminal vinyl ketones via C(sp³)-H functionalization has been developed, showcasing a novel protocol for synthesizing α-functionalized benzyl nitriles. nih.gov

The picolinamide directing group in these reactions can be cleaved and the resulting byproduct recycled. acs.org A typical cleavage protocol involves Boc activation of the picolinamide, followed by a nickel-catalyzed esterification reaction. acs.org This strategy enhances the synthetic utility of the directing group approach by allowing for its efficient removal after the desired C-H functionalization has been achieved.

Table 2: Comparison of Transition Metal Catalysts in C-H Functionalization

Metal Catalyst Common Mechanistic Features Key Intermediates
Palladium Oxidative addition, reductive elimination (Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycles). nih.govmdpi.com Cyclopalladated intermediates, Pd(IV) species. nih.gov
Ruthenium Concerted C-H activation, cyclometalation. rsc.orgnih.gov Cyclometalated ruthenium complexes. nih.gov

| Nickel | C(sp³)-H functionalization, often with recyclable directing groups. acs.orgnih.gov | Nickel(0) active species. nih.gov |

Gold-Catalyzed Transformations Involving N-(Pyridin-2-yl)pivalamide

While specific studies on the gold-catalyzed transformations of this compound are not extensively documented in the literature, the reactivity of related N-(pyridin-2-yl)pivalamide structures in the presence of gold catalysts can be inferred from the general principles of gold catalysis. Gold catalysts, typically in the +1 or +3 oxidation state, are powerful tools for the activation of alkynes, allenes, and other π-systems towards nucleophilic attack.

The pyridine nitrogen in N-(pyridin-2-yl)pivalamide derivatives can potentially act as a ligand for the gold catalyst. However, this coordination can sometimes lead to catalyst deactivation. To circumvent this, pyridinium (B92312) salts are often employed, which prevents the lone pair of the nitrogen from interfering with the catalytic cycle. For instance, the gold-catalyzed cycloisomerization of ynamides has been shown to be an effective method for the synthesis of various nitrogen-containing heterocycles. In a related context, gold vinylidenes, formed from terminal alkynes, can undergo C-H insertion, a transformation that has been successfully applied to pyridinium salts to generate polycyclic structures. nih.gov

Given the presence of the pivalamide group, intramolecular reactions could be envisioned where the amide oxygen acts as a nucleophile. However, the steric bulk of the tert-butyl group might hinder such transformations. It is more likely that the pyridine ring itself or a substituent on the ring would participate in gold-catalyzed reactions.

Future research may explore the derivatization of this compound with alkyne or allene (B1206475) functionalities to investigate its potential in gold-catalyzed cyclization and addition reactions, which are powerful methods for the construction of complex molecular architectures.

Organolithium Reactivity and Regioselective Transformations

The use of organolithium reagents is a cornerstone of modern synthetic chemistry, enabling the deprotonation of otherwise unreactive C-H bonds. The regioselectivity of these reactions is often guided by directing groups, which coordinate to the lithium cation and deliver the base to a specific site.

The pivalamide group in this compound can act as a directed metalation group (DMG). In principle, deprotonation can occur at the amide nitrogen, the pyridine ring, or the methyl group of the methoxy substituent. The outcome of the lithiation is highly dependent on the reaction conditions, including the choice of organolithium reagent, solvent, and temperature.

Studies on the related compound, N-(2-methoxybenzyl)pivalamide, have shown that the site of lithiation can be controlled. researchgate.net The use of n-butyllithium (n-BuLi) typically leads to deprotonation ortho to the pivaloylaminomethyl group, while tert-butyllithium (B1211817) (t-BuLi) can favor deprotonation ortho to the methoxy group. researchgate.net This highlights the subtle interplay of steric and electronic effects in directing the regioselectivity of lithiation.

In the case of this compound, the methoxy group and the pivalamide nitrogen are both potential directing groups. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would likely deprotonate the amide nitrogen first. Subsequent deprotonation of the pyridine ring would then be directed by the resulting lithium amide and the methoxy group. The most likely site for a second deprotonation would be the C5 position of the pyridine ring, which is ortho to the pivalamide group and meta to the methoxy group.

Table 1: Potential Deprotonation Sites of this compound with Organolithium Reagents

ReagentPotential Deprotonation Site(s)Directing Group
n-BuLiAmide N, Pyridine C5Pivalamide
t-BuLiAmide N, Pyridine C5Pivalamide, Methoxy
LDAAmide NN/A

This table is predictive and based on reactivity principles of related compounds.

There is currently a lack of specific experimental data on the reaction kinetics and thermodynamics of organolithium intermediates derived from this compound. However, general principles of organolithium chemistry can provide some insights.

The formation of the initial lithium amide by deprotonation of the pivalamide nitrogen is expected to be a rapid and thermodynamically favorable process due to the acidity of the N-H bond. The subsequent deprotonation of the pyridine ring would be a slower, kinetically controlled step. The stability of the resulting dilithiated species would be influenced by the coordination of the lithium cations to the nitrogen and oxygen atoms in the molecule, forming a stable chelate structure.

The kinetics of the reactions of these organolithium intermediates with electrophiles would depend on the nature of the electrophile and the steric environment around the nucleophilic carbon. The bulky tert-butyl group of the pivalamide may influence the rate of reaction at the C5 position.

Further computational and experimental studies are needed to fully elucidate the kinetic and thermodynamic parameters governing the formation and reactivity of these organolithium intermediates.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring in this compound possesses a unique electronic character due to the presence of both an electron-donating methoxy group and an electron-withdrawing pivalamide group. This substitution pattern influences its susceptibility to both electrophilic and nucleophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at positions activated by electron-withdrawing groups and bearing a good leaving group. While the methoxy group is not a typical leaving group, it can be displaced by strong nucleophiles under certain conditions. More commonly, a halogen substituent would be introduced to facilitate SNAr reactions. For example, the synthesis of related aminopyridines can be achieved through the nucleophilic substitution of a bromo-substituted methoxypyridine derivative. nih.govnih.gov

Table 2: Predicted Regioselectivity of Reactions on the Pyridine Ring of this compound

Reaction TypeReagent ExamplePredicted Major Product PositionActivating/Directing Groups
Electrophilic Aromatic SubstitutionNBSC3 or C5Pivalamide, Methoxy
Nucleophilic Aromatic Substitution (on a halogenated derivative)R-NH2Position of the halogenPyridine N

This table is predictive and based on the electronic properties of the substituents and general principles of pyridine chemistry.

Computational and Theoretical Studies of N 6 Methoxypyridin 2 Yl Pivalamide

Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the fundamental properties of molecules like N-(6-Methoxypyridin-2-yl)pivalamide, including its three-dimensional structure and energetic landscape.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For a flexible molecule such as this compound, which contains rotatable bonds, this process also involves a conformational analysis to identify the various low-energy conformers and determine their relative stabilities.

A hypothetical conformational analysis of this compound would likely reveal several stable conformers. The relative energies of these conformers would be determined by a delicate balance of steric hindrance from the bulky tert-butyl group and electronic effects, such as the orientation of the lone pairs on the nitrogen and oxygen atoms.

Electronic Structure Analysis: Molecular Orbitals (HOMO/LUMO) and Electron Density

Understanding the electronic structure of a molecule is crucial for predicting its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule, including the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, and its energy is related to the molecule's ability to act as an electron donor (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, and its energy is related to the molecule's ability to act as an electron acceptor (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxypyridine ring, particularly on the nitrogen and oxygen atoms and the associated pi-system. The LUMO, on the other hand, would likely be distributed over the pyridine (B92270) ring and the carbonyl group of the pivalamide (B147659) moiety, which are the more electrophilic parts of the molecule.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In this compound, the MEP would likely show negative potential around the carbonyl oxygen and the pyridine nitrogen, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the amide proton and the hydrogen atoms of the methyl groups.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the frontier molecular orbitals, a range of quantum chemical descriptors can be calculated from the results of DFT computations to provide a more quantitative prediction of a molecule's reactivity. These descriptors are derived from conceptual DFT and offer a powerful framework for understanding and predicting chemical reactions.

Some of the key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge (ω = χ² / 2η).

By calculating these descriptors for this compound, one could predict its general reactivity profile. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Local reactivity descriptors, such as the Fukui functions (f(r)), provide information about the reactivity of specific atomic sites within the molecule. The Fukui function indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. For this compound, computational modeling could be used to explore its reactivity in various chemical transformations.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. By locating the transition state structure for a given reaction, chemists can calculate the activation energy, which is a critical factor in determining the reaction rate.

For example, one could computationally investigate the hydrolysis of the amide bond in this compound. This would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, locating the tetrahedral intermediate, and identifying the transition states for its formation and breakdown. The calculated activation energies for different possible pathways would help to determine the most favorable reaction mechanism.

Prediction and Rationalization of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products, and predicting which product will be formed preferentially (regio- and stereoselectivity) is a major challenge in organic chemistry. Computational modeling can be highly effective in predicting and rationalizing the selectivity of reactions.

For reactions involving the pyridine ring of this compound, such as electrophilic aromatic substitution, computational methods could be used to predict the most likely site of substitution. This would involve calculating the relative energies of the transition states leading to the different possible products. The directing effects of the methoxy (B1213986) and pivalamido substituents would be key factors in determining the regioselectivity. The methoxy group is an activating, ortho-, para-directing group, while the pivalamido group is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance from the bulky pivaloyl group, would determine the final outcome of the reaction.

Advanced Spectroscopic and Structural Characterization of N 6 Methoxypyridin 2 Yl Pivalamide and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For N-(6-Methoxypyridin-2-yl)pivalamide and its derivatives, this technique reveals critical information about bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state characteristics. For instance, the crystal structure of the analogous compound N-(6-Methylpyridin-2-yl)pivalamide has been determined, offering a template for understanding the molecular conformation. nih.gov Derivatives of pyridine-2,6-dicarboxamide and other substituted pyridines frequently crystallize in common crystal systems such as monoclinic or triclinic. acs.orgnih.govlibretexts.org For example, certain derivatives adopt a monoclinic system with space groups like P21/c, where the unit cell contains a specific number of molecules arranged in a repeating pattern. acs.org

Table 1: Representative Crystal Data for a Related Pyridine (B92270) Derivative

ParameterValue (for a representative derivative)
Crystal SystemTriclinic
Space GroupP1
a (Å)8.5434
b (Å)8.7477
c (Å)11.0530
α (°)86.187
β (°)83.374
γ (°)73.875
Volume (ų)784.01
Z2
Data presented is for a representative related compound, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, to illustrate typical crystallographic parameters. libretexts.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine ring, the methoxy (B1213986) group, and the pivalamide's tert-butyl group. The pyridine protons typically appear in the aromatic region (δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring. The methoxy group protons would present as a sharp singlet around δ 3.8-4.0 ppm, while the nine equivalent protons of the tert-butyl group would yield a strong singlet in the upfield region (δ 1.2-1.4 ppm).

The ¹³C NMR spectrum complements this information, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the amide group is typically found in the downfield region (δ 170-180 ppm). Carbons of the pyridine ring appear between δ 110-160 ppm, and the carbons of the methoxy and tert-butyl groups have characteristic shifts in the upfield region. rsc.orgmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridine-H3~6.6~108
Pyridine-H4~7.6~140
Pyridine-H5~6.8~112
Amide-NH~8.1 (broad)-
Methoxy (-OCH₃)~3.9 (s, 3H)~54
tert-Butyl (-C(CH₃)₃)~1.3 (s, 9H)~40
tert-Butyl (quaternary C)-~27
Pyridine-C2-~152
Pyridine-C6-~162
Carbonyl (C=O)-~177
Values are estimates based on data from analogous structures and general NMR principles. rsc.orgmdpi.com

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. chemicalbook.com For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3, H4, and H5), allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.org It would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to. For example, the pyridine proton at ~6.6 ppm would correlate with the carbon signal at ~108 ppm, confirming this as the C3-H3 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). chemicalbook.comacs.org This is crucial for connecting different parts of the molecule. For instance, the amide proton (N-H) would show a correlation to the carbonyl carbon (²J) and the pyridine C2 (²J). The tert-butyl protons would show correlations to the quaternary carbon (²J) and the carbonyl carbon (³J), confirming the pivalamide (B147659) structure.

Dynamic NMR for Rotational Barriers and Conformational Exchange

The amide bond (C-N) in this compound has a partial double bond character, which restricts rotation around it. This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformations (rotamers). As the temperature increases, the rate of rotation increases.

At the coalescence temperature, the separate signals for the rotamers merge into a single broad peak. By analyzing the line shape of the NMR signals over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. researchgate.net For amides, this barrier is typically in the range of 14-20 kcal/mol. This analysis provides valuable insight into the molecule's conformational flexibility and the energetic landscape of its different shapes. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₆N₂O₂), the calculated exact mass is 208.1212. An HRMS measurement confirming this value provides definitive proof of the molecular formula. rsc.org

In addition to the molecular ion peak, mass spectrometry reveals a characteristic fragmentation pattern as the molecule breaks apart in the spectrometer. libretexts.org The analysis of these fragments helps to confirm the structure. For this compound, key fragmentation pathways would include:

Alpha-cleavage: The most common fragmentation would be the cleavage of the bond between the carbonyl group and the tert-butyl group, resulting in a stable acylium ion.

Loss of the pivaloyl group: Cleavage of the amide C-N bond can lead to the loss of the entire pivaloyl group ([M - 85]⁺).

McLafferty Rearrangement: While less common for this specific structure, this rearrangement is a possibility in amides.

Pyridine Ring Fragmentation: Loss of fragments like HCN from the pyridine ring can also occur. miamioh.edu

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Ion Notes
208[C₁₁H₁₆N₂O₂]⁺Molecular Ion (M⁺)
151[M - C(CH₃)₃]⁺Loss of tert-butyl radical
124[C₆H₈N₂O]⁺Ion corresponding to 2-amino-6-methoxypyridine
85[C₅H₉O]⁺Pivaloyl cation
57[C(CH₃)₃]⁺tert-Butyl cation (highly stable)
Fragmentation predictions are based on established principles of mass spectrometry. libretexts.orglibretexts.orgyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation.

For this compound, the IR spectrum would show prominent absorption bands corresponding to its functional groups:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ from the amide N-H bond.

C-H Stretches: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and methoxy groups.

Amide I Band (C=O Stretch): A very strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the carbonyl group in the amide. chemicalbook.com

Amide II Band (N-H Bend): A band around 1510-1550 cm⁻¹.

Pyridine Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching within the aromatic ring. researchgate.net

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the aryl-ether C-O bond of the methoxy group.

Raman spectroscopy provides complementary information. Pyridine ring breathing and stretching modes are typically strong in Raman spectra, appearing around 1000 cm⁻¹ and 1030 cm⁻¹. acs.orgresearchgate.net The symmetric vibrations of the tert-butyl group would also be visible.

Table 4: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amide (N-H)Stretch3300 - 3400Weak
Amide (C=O)Stretch (Amide I)1670 - 1690 (Strong)Moderate
Pyridine RingC=C, C=N Stretch1400 - 1600Strong
Pyridine RingRing BreathingWeak~1000 (Strong)
Methoxy (C-O)Stretch1200 - 1300 (Strong)Moderate
Frequencies are typical ranges for the specified functional groups. researchgate.netchemicalbook.comresearchgate.net

Structure Reactivity Relationships in N 6 Methoxypyridin 2 Yl Pivalamide Analogs

Correlation of Electronic and Steric Effects of Substituents on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring in N-(6-Methoxypyridin-2-yl)pivalamide is fundamentally governed by the electronic properties of its substituents: the electron-donating methoxy (B1213986) group (-OCH₃) at the 6-position and the pivalamide (B147659) directing group (-NHCOtBu) at the 2-position. The pyridine nucleus is inherently electron-deficient, a characteristic that influences its susceptibility to various chemical transformations. researchgate.net

The methoxy group, being an electron-donating group through resonance, increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. In this case, it enhances the electron density at the 3- and 5-positions. Conversely, the pivalamide group, with its electron-withdrawing amide functionality, deactivates the ring towards electrophilic attack but plays a crucial role as a directing group in C-H activation reactions. nih.gov

The steric bulk of the tert-butyl group within the pivalamide moiety is a significant factor. In transition metal-catalyzed C-H functionalization, the pivalamide group can act as a directing group, coordinating to a metal catalyst and bringing it into proximity with a specific C-H bond. nih.gov However, the large size of the tert-butyl group can also introduce steric hindrance, potentially influencing the regioselectivity of a reaction by favoring functionalization at less sterically congested sites.

In the context of directed ortho-metalation, a common strategy for pyridine functionalization, the pivalamide group is a powerful directing group. harvard.edu The interplay between the electron-donating methoxy group and the directing pivalamide group can lead to complex reactivity patterns. For instance, in a competition between directing groups, the electronic nature of the substituents on the pyridine ring can accelerate or decelerate the rate of reaction. nih.gov Studies on related systems have shown that electron-withdrawing substituents on the pyridine ring can, in some cases, accelerate the rate of acetoxylation, highlighting the nuanced effects at play. nih.gov

Rational Design for Modulating Directing Group Efficiency and Selectivity

The rational design of directing groups is a key strategy for achieving high efficiency and selectivity in the C-H functionalization of pyridines. nih.govnih.gov The pivalamide group in this compound is a classic example of a directing group that facilitates ortho-C-H activation. nih.gov The design principles for modulating its efficiency and selectivity revolve around modifying both its electronic and steric properties.

Selectivity, particularly regioselectivity, is a major challenge in pyridine functionalization due to the presence of multiple C-H bonds. researchgate.net Directing groups are employed to overcome this challenge. The rational design of these groups can involve the introduction of removable tethers or modifying the steric bulk to favor a specific reaction site. For example, silicon-tethered directing groups have been developed that can be easily removed after functionalization. nih.gov

In the case of this compound analogs, one could envision a systematic variation of the alkoxy group at the 6-position (e.g., ethoxy, isopropoxy) to probe the steric influence on the accessibility of the C3-H bond. Similarly, modification of the acyl group of the amide (e.g., replacing pivaloyl with acetyl or benzoyl) would alter both the steric and electronic nature of the directing group, thereby influencing reaction outcomes.

Elucidation of Chemical Potential and Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting chemical reactivity through various descriptors. ekb.eg These descriptors, including chemical potential (μ), chemical hardness (η), and the Fukui function (f(r)), offer quantitative measures of a molecule's reactivity. mdpi.comwikipedia.org

Chemical Potential (μ) represents the escaping tendency of electrons from a system and is related to electronegativity. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive.

Fukui Function (f(r)) indicates the change in electron density at a particular point in a molecule when an electron is added or removed. It is used to identify the most nucleophilic and electrophilic sites within a molecule. wikipedia.orgfaccts.de For an electrophilic attack, the relevant Fukui function (f⁺(r)) highlights regions most susceptible to losing an electron, while for a nucleophilic attack, the Fukui function (f⁻(r)) points to regions that can best accommodate an additional electron.

A hypothetical data table for a series of analogs could be constructed to illustrate how these descriptors might vary with substituent changes.

Hypothetical Reactivity Descriptors for N-(6-Substituted-pyridin-2-yl)pivalamide Analogs

Substituent (at C6)Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω)
-HValueValueValue
-OCH₃ValueValueValue
-ClValueValueValue
-CF₃ValueValueValue

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for these compounds were not found in the reviewed literature.

Future Research Directions and Emerging Applications in Organic Synthesis

Development of Novel Catalytic Systems for Unconventional Functionalization

The pivalamido group is a well-established directing group in transition metal-catalyzed C-H functionalization, while the pyridine (B92270) nitrogen offers an alternative coordination site. This duality presents a fertile ground for the development of novel catalytic systems that can achieve previously inaccessible regioselectivity. The presence of the methoxy (B1213986) group further modulates the electronic properties of the pyridine ring, influencing its reactivity.

Future investigations are anticipated to focus on palladium-catalyzed reactions, a field where mono-N-protected amino acid (MPAA) ligands have shown remarkable success in accelerating C-H activation and enabling stereoselective transformations. nih.gov The application of such bifunctional ligands in conjunction with N-(6-Methoxypyridin-2-yl)pivalamide could lead to highly efficient and selective C-H functionalizations at various positions on the pyridine ring or even on the pivaloyl group itself. The interplay between the pivalamido and the pyridine nitrogen as directing groups could be finely tuned by the choice of catalyst, ligand, and reaction conditions, allowing for a switchable regioselectivity.

Moreover, the exploration of other transition metals, such as rhodium and iridium, known for their distinct reactivity in C-H activation, could unveil new reaction pathways. For instance, the use of Lewis acid additives in conjunction with palladium catalysts has been shown to modify reaction mechanisms and enhance efficiency, a strategy that could be effectively applied to reactions involving this compound. rsc.org The development of catalytic systems that can selectively functionalize the C3, C4, or C5 positions of the pyridine ring, which are typically less reactive, remains a significant challenge and a promising direction for future research.

A summary of potential catalytic systems and their expected outcomes is presented in the table below:

Catalytic SystemTarget FunctionalizationPotential Advantages
Pd(OAc)₂ / MPAA LigandsEnantioselective C-H arylation/alkenylationHigh stereocontrol, broad substrate scope
Rh(III) / Acidic AdditivesC-H olefination/aminationAccess to different regioselectivity
Ir(I) / Bidentate Phosphine (B1218219) LigandsC-H borylationIntroduction of a versatile functional group
Dual Catalysis (e.g., Pd/Photoredox)C-H alkylation/alkoxylationMild reaction conditions, novel bond formations

Integration of this compound into Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of molecular complexity and are highly valued in drug discovery. nih.govmdpi.comdovepress.com The structure of this compound makes it an ideal candidate for incorporation into novel MCRs.

Future research could focus on designing MCRs where the pivalamido group acts as a traceless directing group, being cleaved in a subsequent step to reveal a primary amine. This amine could then participate in further transformations within the same pot, leading to the construction of intricate heterocyclic scaffolds. For example, an initial C-H functionalization directed by the pivalamide (B147659) could be followed by an in-situ deprotection and condensation with other components.

Furthermore, the methoxypyridine ring itself can participate in cycloaddition reactions. Tandem reactions combining a hetero-[4+2] cycloaddition with other transformations, such as allylboration, have proven to be effective for the synthesis of complex natural products and druglike molecules. nih.gov this compound could serve as the dienophile or, after suitable modification, as the diene component in such reactions, opening up new avenues for the synthesis of polysubstituted piperidine (B6355638) and related heterocyclic systems.

Exploration of New Chemical Transformations for the Construction of Architecturally Complex Scaffolds

The unique combination of functional groups in this compound allows for its use as a versatile precursor in the synthesis of architecturally complex scaffolds, particularly fused heterocyclic systems.

Future research is expected to explore transformations that leverage both the pivalamido and methoxypyridine moieties. For instance, a directed C-H activation at the C3 position followed by an intramolecular cyclization could lead to the formation of novel fused pyridone structures. The methoxy group can be a handle for further functionalization, for example, through nucleophilic aromatic substitution or by serving as a precursor to a pyridone via demethylation.

The synthesis of fused heterocycles is of significant interest due to their prevalence in biologically active molecules. researchgate.net By employing this compound as a starting material, it is conceivable to develop concise synthetic routes to novel classes of compounds with potential applications in medicinal chemistry and materials science. For example, palladium-catalyzed aerobic oxidative annulation of indoles has been shown to be influenced by the electronic nature of pyridine ligands, suggesting that the methoxypyridine core of the title compound could play a crucial role in similar cyclization reactions. nih.govcaltech.edu

Examples of potential transformations for scaffold construction are outlined below:

Starting MaterialReaction TypeResulting Scaffold
This compoundIntramolecular C-H aminationFused pyridone ring system
This compoundSequential C-H functionalization and cyclizationPolycyclic aromatic heterocycles
This compoundDemethylation followed by annulationNovel pyridone-based scaffolds

Advancements in Computational Methodologies for Predictive Synthesis Design and Optimization

The development of efficient and selective synthetic methods for the functionalization of this compound will be greatly aided by advancements in computational chemistry. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict the regioselectivity of C-H activation, and guide the design of new catalysts and ligands. researchgate.net

Future research will likely see a closer integration of computational modeling and experimental work. For instance, DFT studies can be employed to understand the role of the pivalate (B1233124) ligand in C-H bond breaking events in palladium-catalyzed reactions. By modeling the transition states of different reaction pathways, it will be possible to predict the optimal conditions for achieving a desired transformation.

Furthermore, computational screening of virtual libraries of catalysts and ligands can accelerate the discovery of new and improved catalytic systems for the functionalization of this compound. The use of machine learning algorithms trained on experimental data could further enhance the predictive power of these computational models, enabling the in silico design of highly efficient and selective synthetic routes to complex molecules derived from this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-Methoxypyridin-2-yl)pivalamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, bromination of a precursor (e.g., N-(6-methylpyridin-2-yl)pivalamide) using N-bromosuccinimide (NBS) and AIBN in a radical-initiated reaction is a viable route . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to NBS) and reaction time (24–48 hours under reflux in CCl₄). Monitoring by TLC or LC-MS is critical to minimize by-products like hydroxylated derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy protons (δ ~3.9 ppm) and pivalamide tert-butyl groups (δ ~1.3 ppm) to confirm substitution patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 2- vs. 3-substituted pyridines) using SHELX-based refinement .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace intermediates .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : The pivalamide group acts as a stabilizing ligand in transition-metal complexes. For example, Ni(II) or Co(II) complexes with pyridyl-pivalamide ligands show potential in catalysis or magnetic studies. Design experiments by varying metal salts (e.g., NiCl₂·6H₂O) and ligand-to-metal ratios (1:1 to 1:3) in acetonitrile under inert conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT Setup : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental UV-vis spectra (λmax ~270 nm) to validate electron transitions .
  • Reactivity Insights : Simulate nucleophilic attack at the pyridine ring or pivalamide carbonyl to guide functionalization strategies (e.g., iodination at the 3-position) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning, common in pyridine derivatives due to symmetry .
  • Disorder Modeling : For flexible pivalamide groups, apply PART instructions and isotropic displacement parameter constraints to improve R-factors (<0.05) .

Q. How can unexpected by-products (e.g., hydroxylated analogs) be characterized and mitigated during synthesis?

  • Methodological Answer :

  • By-Product Analysis : Isolate minor products via flash chromatography (silica gel, ethyl acetate/hexane) and characterize using HR-MS and 2D NMR (e.g., COSY for coupling patterns) .
  • Mitigation : Introduce radical scavengers (e.g., TEMPO) or adjust solvent polarity (e.g., switch from CCl₄ to DCM) to suppress hydroxylation pathways .

Q. What are the challenges in studying metal-ligand kinetics with this compound, and how can they be addressed?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-vis spectroscopy to track ligand exchange rates (e.g., with [Co(NH₃)₅H₂O]³⁺). Fit data to a pseudo-first-order model to extract rate constants .
  • Competing Equilibria : Maintain low ionic strength (≤0.1 M) and buffer solutions (pH 7–8) to minimize protonation effects on the pyridine nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.